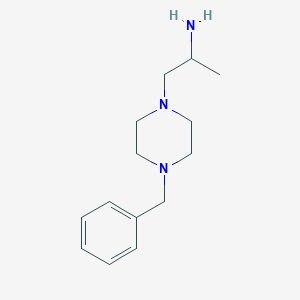

1-(4-Benzylpiperazin-1-yl)propan-2-amine

Vue d'ensemble

Description

1-(4-Benzylpiperazin-1-yl)propan-2-amine is a chemical compound with the molecular formula C14H23N3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(4-Benzylpiperazin-1-yl)propan-2-amine can be synthesized through various synthetic routes. One common method involves the reductive amination of 4-benzylpiperazine with 2-amino-1-propanol. The reaction typically uses sodium cyanoborohydride as the reducing agent in methanol as the solvent . The reaction conditions are mild, and the product is obtained in good yield after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The primary amine group at the propan-2-amine moiety undergoes nucleophilic substitution and acylation. For example:

-

Reductive Amination : Reacts with ketones or aldehydes in the presence of reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) to form secondary amines .

-

Acylation with Sulfonyl Chlorides : Forms sulfonamide derivatives (e.g., methanesulfonamide) under basic conditions.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Reductive amination | Ketone, NaBH(OAc)₃, DCM, RT | Secondary amine derivative |

| Sulfonylation | Methanesulfonyl chloride, Et₃N | N-(propan-2-amine)sulfonamide |

Cyclization Reactions

The piperazine ring participates in cyclocondensation reactions. In one study, intramolecular cyclization with PPA (polyphosphoric acid) at 110–120°C yielded cinnoline derivatives . This highlights its utility in heterocyclic synthesis.

Substitution at the Piperazine Ring

The benzyl group on the piperazine nitrogen can be replaced under catalytic hydrogenation (H₂/Pd-C) to generate unsubstituted piperazine intermediates . This enables modular derivatization for drug discovery.

| Reaction | Conditions | Outcome |

|---|---|---|

| Debenzylation | H₂ (1 atm), Pd/C, MeOH | 1-(piperazin-1-yl)propan-2-amine |

Physical and Spectral Data

Key properties of 1-(4-benzylpiperazin-1-yl)propan-2-amine :

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃N₃ |

| Molecular Weight | 233.36 g/mol |

| Boiling Point | Not reported |

| Solubility | Soluble in polar aprotic solvents |

| ¹H-NMR (CDCl₃) | δ 2.64 (s, CH₃), 3.42–3.56 (m, piperazine protons) |

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticonvulsant Activity

Research has shown that derivatives of benzylpiperazine can exhibit anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their anticonvulsant activity in animal models. The results indicated that specific compounds demonstrated significant protection against seizures, particularly in the maximal electroshock (MES) test . The structure-activity relationship (SAR) studies highlighted that modifications to the piperazine moiety could enhance anticonvulsant efficacy.

PI3Kδ Inhibition

1-(4-Benzylpiperazin-1-yl)propan-2-amine derivatives have been investigated for their role as phosphoinositide 3-kinase δ (PI3Kδ) inhibitors. This enzyme is crucial for regulating immune cell functions, and inhibitors can potentially treat various immune-related disorders. The introduction of specific substituents on the benzylpiperazine scaffold was found to improve binding affinity and selectivity towards PI3Kδ, making these compounds promising candidates for further development .

Neuropharmacological Studies

Sigma Receptor Interaction

The compound's interactions with sigma receptors have been a focal point in neuropharmacology. Sigma receptors are implicated in various neurological conditions, including depression and anxiety. Studies have indicated that benzylpiperazine derivatives can act as selective sigma receptor antagonists, potentially leading to novel therapeutic strategies for treating psychiatric disorders .

Synthetic Applications

As Synthetic Intermediates

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure and create diverse pharmacophores. For instance, it has been utilized in the synthesis of hybrid compounds targeting multiple biological pathways by linking it with other functional groups through nucleophilic substitutions and coupling reactions .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound may influence the serotonin and dopamine systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-Methylpiperazin-1-yl)propan-2-amine

- 1-(4-Phenylpiperazin-1-yl)propan-2-amine

- 1-(4-Ethylpiperazin-1-yl)propan-2-amine

Uniqueness

1-(4-Benzylpiperazin-1-yl)propan-2-amine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to cross the blood-brain barrier. This structural feature may contribute to its potential pharmacological activities, making it a valuable compound for further research and development in medicinal chemistry.

Activité Biologique

1-(4-Benzylpiperazin-1-yl)propan-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzyl group and a propan-2-amine moiety. Its molecular formula is with a molecular weight of approximately 232.33 g/mol. The structural characteristics contribute to its pharmacological properties, particularly its ability to interact with various biological targets.

This compound exhibits multiple mechanisms of action, primarily through its interactions with neurotransmitter systems:

- Dopamine Receptor Modulation : The compound has shown affinity for dopamine receptors, which may contribute to its neuropharmacological effects. Studies indicate that it can influence dopamine signaling pathways, potentially offering therapeutic benefits in disorders characterized by dopaminergic dysregulation .

- Serotonin System Interaction : It is also believed to interact with serotonin receptors, which could be relevant for its anxiolytic and antidepressant activities. This interaction may modulate serotonin release and uptake, influencing mood and anxiety levels.

Biological Activity

The biological activity of this compound encompasses several areas:

Antimicrobial Properties

Research has demonstrated that the compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Neuropharmacological Effects

The compound has been investigated for its potential in treating neurological disorders. Its modulation of neurotransmitter systems suggests it could be beneficial for conditions such as anxiety, depression, and schizophrenia. Several studies have reported positive outcomes in preclinical models .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Benzylpiperazin-1-yl)propan-1-one | Contains a ketone instead of an amine | Different neuropharmacological profile |

| 1-(4-Benzoylpiperazine-1-yl)propan-2-one | Contains a benzoyl group | Enhanced lipophilicity; potential drug candidate |

| 4-Benzylpiperazine | Lacks the propanone moiety | Focused on neuropharmacological effects |

This table highlights how structural variations can lead to distinct biological activities, emphasizing the relevance of functional groups in medicinal chemistry.

Study on Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors. The behavioral assays indicated an increase in exploratory behavior and a decrease in stress-induced responses, suggesting its potential as an anxiolytic agent .

Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an alternative therapeutic agent.

Propriétés

IUPAC Name |

1-(4-benzylpiperazin-1-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-13(15)11-16-7-9-17(10-8-16)12-14-5-3-2-4-6-14/h2-6,13H,7-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERRMNLUNPHMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564210 | |

| Record name | 1-(4-Benzylpiperazin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133025-64-6 | |

| Record name | 1-(4-Benzylpiperazin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.